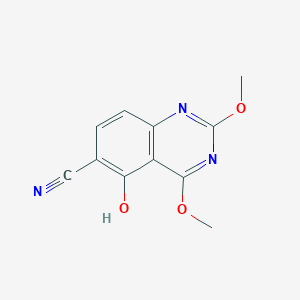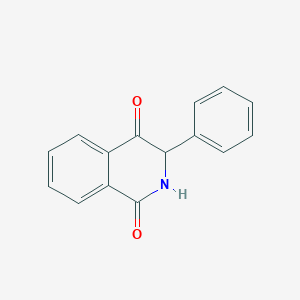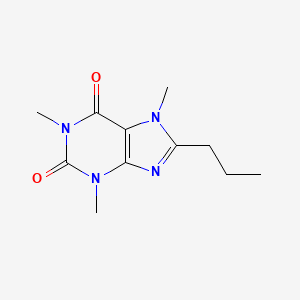
4-(Cyano-dimethyl-methyl)-2-ethoxy-benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-cyanopropan-2-yl)-2-ethoxybenzoic acid is an organic compound with the molecular formula C12H13NO3 This compound is characterized by the presence of a benzoic acid core substituted with a 2-cyanopropan-2-yl group and an ethoxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-cyanopropan-2-yl)-2-ethoxybenzoic acid typically involves the reaction of 4-(2-cyanopropan-2-yl)benzoic acid with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The process may also include purification steps such as recrystallization or chromatography to obtain the desired compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
4-(2-cyanopropan-2-yl)-2-ethoxybenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 4-(2-cyanopropan-2-yl)-2-hydroxybenzoic acid.
Reduction: Formation of 4-(2-aminopropan-2-yl)-2-ethoxybenzoic acid.
Substitution: Formation of 4-(2-cyanopropan-2-yl)-2-methoxybenzoic acid.
Aplicaciones Científicas De Investigación
4-(2-cyanopropan-2-yl)-2-ethoxybenzoic acid has various applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 4-(2-cyanopropan-2-yl)-2-ethoxybenzoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The nitrile group can form hydrogen bonds or interact with metal ions, influencing the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(2-cyanopropan-2-yl)benzoic acid
- 4-(2-cyanopropan-2-yl)-2-methoxybenzoic acid
- 4-(2-cyanopropan-2-yl)-2-hydroxybenzoic acid
Uniqueness
4-(2-cyanopropan-2-yl)-2-ethoxybenzoic acid is unique due to the presence of both the ethoxy group and the nitrile group, which confer distinct chemical properties and reactivity. The ethoxy group can participate in various substitution reactions, while the nitrile group can undergo reduction or serve as a site for further functionalization.
Propiedades
Fórmula molecular |
C13H15NO3 |
|---|---|
Peso molecular |
233.26 g/mol |
Nombre IUPAC |
4-(2-cyanopropan-2-yl)-2-ethoxybenzoic acid |
InChI |
InChI=1S/C13H15NO3/c1-4-17-11-7-9(13(2,3)8-14)5-6-10(11)12(15)16/h5-7H,4H2,1-3H3,(H,15,16) |
Clave InChI |
XVMJDOKQXGMCEA-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=C(C=CC(=C1)C(C)(C)C#N)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





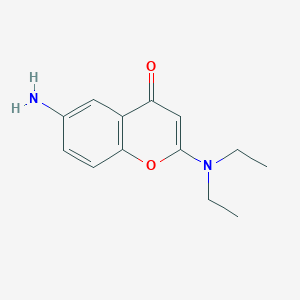

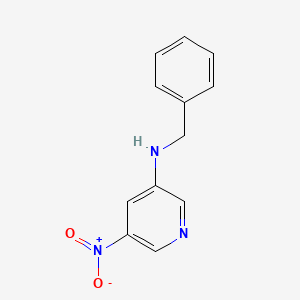

![7-Bromo-6,7-dihydro-1H-cyclopenta[d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B11874993.png)

